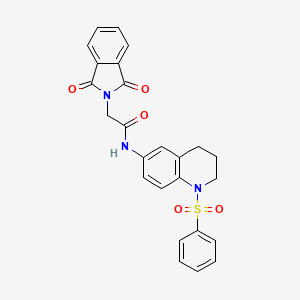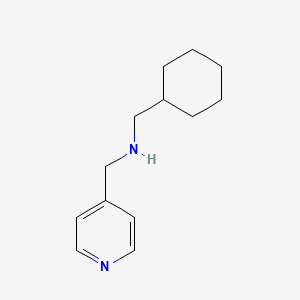
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine
Descripción general
Descripción
“(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the CAS Number: 931992-77-7 . It has a molecular weight of 204.32 and its IUPAC name is N-(cyclohexylmethyl)(4-pyridinyl)methanamine . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h6-9,12,15H,1-5,10-11H2 . This indicates that the compound has a cyclohexylmethyl group and a pyridin-4-ylmethyl group attached to an amine.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.32 . It’s a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the resources.Aplicaciones Científicas De Investigación
Recent Developments in Recyclable Copper Catalyst Systems
Recent studies have explored the use of cyclohexyl and pyridinyl groups in the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These systems leverage the properties of amines, including cyclohexyl amines, for coupling with aryl iodides, bromides, chlorides, and arylboronic acids, highlighting the compound's relevance in sustainable and efficient organic synthesis processes (Kantam et al., 2013).
Arylmethylidenefuranones and Reactions with C- and N-Nucleophiles
Research on the reactivity of arylmethylidenefuranones with C- and N-nucleophiles has systematized data on the interaction with various nucleophilic agents, including amines from the heterocyclic series. This work demonstrates the influence of initial reagents' structure, nucleophilic agent strength, and reaction conditions on the direction of reactions, yielding a diverse array of compounds. Such studies underscore the compound's versatility in organic chemistry and potential applications in synthesizing complex molecular architectures (Kamneva et al., 2018).
Heterocyclic Aromatic Amines: Food Safety and Hazard Control
In the realm of food science and safety, heterocyclic aromatic amines (HAAs), including compounds structurally related to "(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine," have been studied extensively. These compounds are of concern due to their formation during the thermal processing of meats and their probable carcinogenic properties. Research efforts have been directed at understanding the formation, mitigation, metabolism, and risk assessment of HAAs to enhance food safety and reduce potential health hazards (Chen et al., 2020).
Efficient PFAS Removal by Amine-Functionalized Sorbents
The application of amine-functionalized sorbents, which could potentially involve "(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine" derivatives, has been critically reviewed for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research indicates the importance of the compound's functional groups in designing sorbents for environmental remediation, particularly in treating water contaminated with persistent organic pollutants (Ateia et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclohexyl-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h6-9,12,15H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOOPGDQICACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)(pyridin-4-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3307081.png)
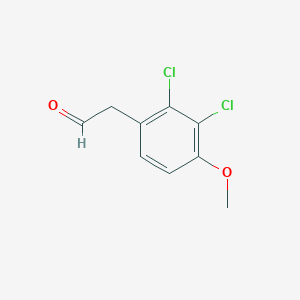
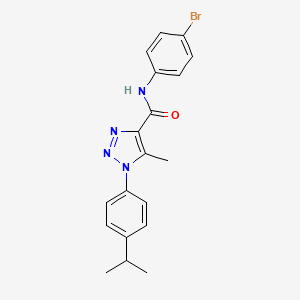
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307093.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)


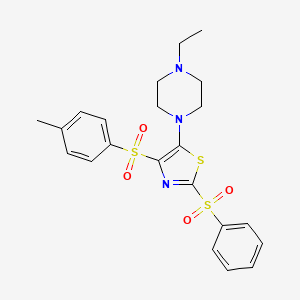
![N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307136.png)
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3307149.png)
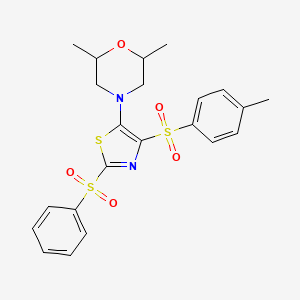
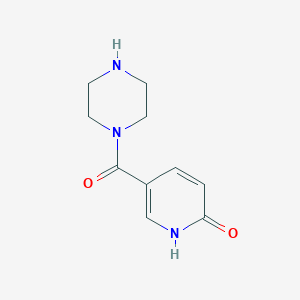
![8-(Benzylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307177.png)
